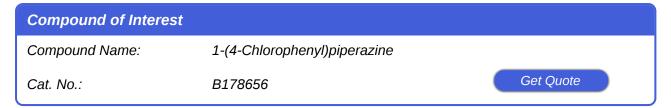


## The Solubility Profile of 1-(4-Chlorophenyl)piperazine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **1-(4-Chlorophenyl)piperazine** (pCPP), a significant chemical intermediate in the pharmaceutical industry. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates a key synthetic pathway involving this compound.

### **Quantitative Solubility Data**

The solubility of **1-(4-Chlorophenyl)piperazine** has been determined in various organic solvents and an aqueous buffer solution. The following table summarizes the available quantitative data. It is important to note that the temperature at which these solubilities were measured was not specified in the source material.



Solvent	Solubility (mg/mL)	Molar Solubility (mol/L) (approx.)
Dimethylformamide (DMF)	30	0.152
Dimethyl sulfoxide (DMSO)	30	0.152
Ethanol	30	0.152
Methanol	1	0.005
Phosphate-Buffered Saline (PBS), pH 7.2 (1:2 with DMF)	0.33	0.0017

Molar solubility was calculated based on the molecular weight of **1-(4-Chlorophenyl)piperazine** (196.68 g/mol ). The value for the DMF:PBS solution is an approximation of the solubility in the aqueous component.

### **Qualitative Solubility Information**

In addition to the quantitative data, qualitative solubility information for **1-(4-Chlorophenyl)piperazine** is available for several other solvents:

- Soluble in: Chloroform, Dichloromethane.[1]
- Slightly soluble in: Water.[1]
- General Solubility in Water: Some sources describe it as soluble in water, though quantitative data for pure water is scarce.[1][2]

# Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most widely recognized and reliable method for determining the equilibrium solubility of a chemical compound is the shake-flask method. This protocol is in general alignment with the OECD Test Guideline 105 for determining water solubility.

Objective: To determine the saturation concentration of **1-(4-Chlorophenyl)piperazine** in a given solvent at a specified temperature.



#### Materials:

- 1-(4-Chlorophenyl)piperazine (solid, crystalline form)
- Solvent of interest (e.g., water, ethanol, etc.)
- Glass flasks with stoppers
- Constant temperature shaker bath or incubator
- Analytical balance
- Centrifuge
- Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)
- · Volumetric flasks and pipettes
- Syringe filters (if necessary)

#### Procedure:

- Preparation: An excess amount of solid 1-(4-Chlorophenyl)piperazine is added to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
- Equilibration: The flasks are sealed and placed in a constant temperature shaker bath. The
  mixture is agitated for a sufficient period to allow for equilibrium to be reached. This can
  range from 24 to 72 hours, depending on the compound and solvent. It is recommended to
  take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium
  has been established, which is indicated by a constant concentration in consecutive
  measurements.
- Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. To ensure the complete removal of solid particles from the liquid phase, the supernatant is then centrifuged or filtered.



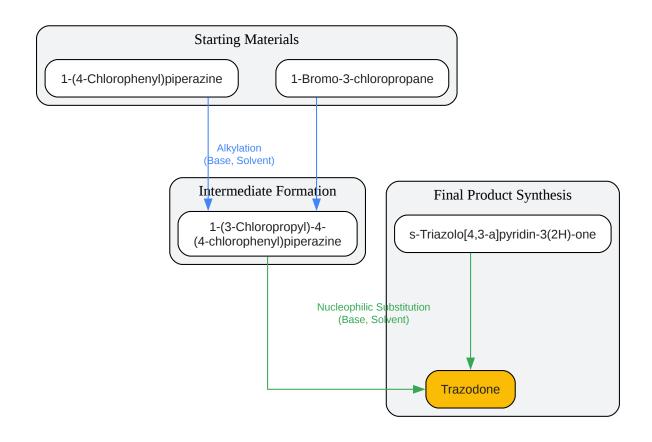
- Sample Analysis: A precise volume of the clear, saturated solution is carefully withdrawn.

  This sample is then diluted with an appropriate solvent to a concentration within the working range of the analytical method.
- Quantification: The concentration of 1-(4-Chlorophenyl)piperazine in the diluted sample is
  determined using a validated analytical technique such as High-Performance Liquid
  Chromatography (HPLC) or UV-Visible Spectroscopy. A calibration curve prepared with
  standard solutions of known concentrations is used for accurate quantification.
- Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100g of solvent, or mol/L.

### Visualization of a Key Synthetic Pathway

**1-(4-Chlorophenyl)piperazine** is a critical building block in the synthesis of several widely used pharmaceutical drugs. One prominent example is its use in the synthesis of the antidepressant drug, Trazodone. The following diagram illustrates a common synthetic workflow for Trazodone starting from **1-(4-Chlorophenyl)piperazine**.





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Caption: Synthetic workflow for Trazodone from **1-(4-Chlorophenyl)piperazine**.

This workflow demonstrates a two-step process. Initially, **1-(4-Chlorophenyl)piperazine** undergoes an alkylation reaction with a dihalogenated propane, such as 1-bromo-3-chloropropane, in the presence of a base and a suitable solvent to form the key intermediate, 1-(3-chloropropyl)-4-(4-chlorophenyl)piperazine.[3] This intermediate is then reacted with s-Triazolo[4,3-a]pyridin-3(2H)-one via a nucleophilic substitution reaction, again in the presence of a base and solvent, to yield the final product, Trazodone.[3]

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